molecular formula C13H13BrFNO2 B13718709 Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Cat. No.: B13718709
M. Wt: 314.15 g/mol
InChI Key: UESMVFWYAXFCOK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-7-fluoroindole and ethyl 3-bromopropanoate.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

    Procedure: The 4-bromo-7-fluoroindole is reacted with ethyl 3-bromopropanoate under the specified conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkyl or aryl group.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The bromine and fluorine substitutions can enhance binding affinity and selectivity by forming additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-Bromo-3-indolyl)propanoate: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.

    Ethyl 3-(7-Fluoro-3-indolyl)propanoate: Lacks the bromine substitution, which can influence its binding properties and reactivity.

    Ethyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.

Uniqueness

Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine substitutions on the indole ring. These substitutions can significantly enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution.

Properties

Molecular Formula

C13H13BrFNO2

Molecular Weight

314.15 g/mol

IUPAC Name

ethyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H13BrFNO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3

InChI Key

UESMVFWYAXFCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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